N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-10(2)8-23(19,20)12-6-17(7-12)15(18)16-11-3-4-13-14(5-11)22-9-21-13/h3-5,10,12H,6-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFLRLDHIFWWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the isobutylsulfonyl group through sulfonation reactions. The azetidine ring is then formed via cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Carbazoles: Nitrogen-containing aromatic heterocycles with similar structural features.
Indolocarbazoles: Compounds with fused indole and carbazole rings.
Benzocarbazoles: Carbazole derivatives with additional benzene rings.
Carbolines: Heterocyclic compounds with a pyridine ring fused to an indole.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an isobutylsulfonyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a compound of significant interest due to its potential biological activity. This article reviews its molecular structure, biological properties, and relevant research findings, including case studies and data tables.
Molecular Structure
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₅H₁₉N₁O₅S
- Molecular Weight : 325.4 g/mol
The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research on compounds similar to this compound indicates potential applications in cancer treatment and other therapeutic areas. The benzo[d][1,3]dioxole ring is often associated with various pharmacological effects, including anti-cancer properties.
Case Studies
-
Breast Cancer Treatment
- A study investigated the effects of related compounds on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3). The results indicated that certain derivatives exhibited notable inhibition of cell proliferation with IC₅₀ values ranging from 0.09 to 157.4 µM across different cell lines . This suggests that compounds with similar structures may also have therapeutic potential against breast cancer.
-
Mechanism of Action
- The mechanism by which these compounds exert their effects appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, leading to apoptosis . This highlights the importance of further research into the specific pathways affected by this compound.
Table 1: Comparison of IC₅₀ Values in Breast Cancer Cell Lines
| Compound | MCF-7 (µM) | CAMA-1 (µM) | HCC1954 (µM) | SKBR-3 (µM) |
|---|---|---|---|---|
| Compound A | 0.30 | 0.16 | 0.51 | 0.09 |
| Compound B | 157.4 | 139 | 157.2 | 93.08 |
| This compound | TBD | TBD | TBD | TBD |
*Note: TBD indicates that specific IC₅₀ data for this compound is not currently available but is anticipated based on structural analogs.
Research Findings
Recent studies have pointed towards the potential of benzo[d][1,3]dioxole derivatives in drug development:
- Anticancer Properties : Compounds featuring this moiety have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Further Investigations : Ongoing research aims to elucidate the full spectrum of biological activities and mechanisms of action associated with these compounds.
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthetic route of N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide?
The synthesis of structurally analogous compounds (e.g., azetidine-carboxamide derivatives) involves multi-step reactions with critical parameters:
- Coupling agents : Use of reagents like HATU or EDC for amide bond formation between benzo[d][1,3]dioxole derivatives and sulfonylated azetidine intermediates .
- Reaction conditions : Temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or THF) to minimize side reactions and improve yields .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC and confirmed by NMR (¹H/¹³C) and HPLC (>95% purity) .
Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring conformation, sulfonyl group orientation, and benzo[d][1,3]dioxole substitution pattern .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic distribution, particularly for detecting impurities in the sulfonamide moiety .
- HPLC-DAD : Quantifies purity and identifies degradation products under accelerated stability testing (e.g., 40°C/75% RH for 14 days) .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonyl or azetidine) .
- Thermogravimetric analysis (TGA) : Determines thermal stability by measuring weight loss at 10°C/min increments up to 300°C .
Advanced Research Questions
What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Orthogonal assays : Use multiple in vitro models (e.g., enzyme inhibition + cell viability assays) to confirm target specificity. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from off-target effects, requiring SPR (surface plasmon resonance) to validate binding kinetics .
- Structural-activity relationship (SAR) : Compare substituent effects (e.g., isobutylsulfonyl vs. methylsulfonyl) on potency using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .
How to design experiments elucidating the compound’s mechanism of action in cellular models?
- Target deconvolution : Combine CRISPR-Cas9 knockout screens with proteomic profiling (e.g., SILAC) to identify interacting proteins in pathways like NF-κB or MAPK .
- Metabolic tracing : Use ¹³C-labeled glucose to assess the compound’s impact on glycolysis or mitochondrial respiration in cancer cell lines (e.g., HeLa or A549) via LC-MS metabolomics .
What computational methods predict the pharmacokinetic (PK) properties of this compound?
- In silico ADME : Tools like SwissADME predict solubility (LogS), permeability (Caco-2), and CYP450 inhibition. For example, the isobutylsulfonyl group may reduce hepatic clearance compared to bulkier substituents .
- MD simulations : Analyze blood-brain barrier penetration using GROMACS with lipid bilayer models, focusing on the compound’s polar surface area (PSA) and LogP .
How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Solubility parameter screening : Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For instance, DMSO may enhance solubility via H-bonding with the carboxamide group, while ethyl acetate may precipitate the compound due to low δP .
- Co-solvency studies : Test binary mixtures (e.g., PEG-400 + water) to improve aqueous solubility for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
